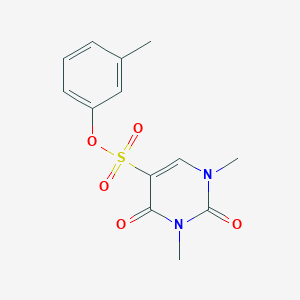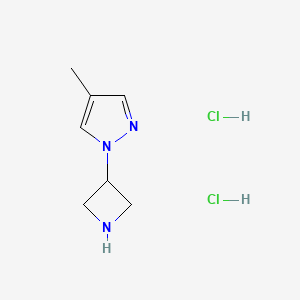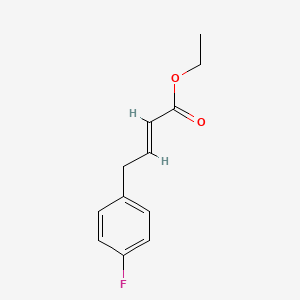![molecular formula C25H20N2O3 B2742613 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-27-8](/img/no-structure.png)
3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It belongs to the class of benzofuro[3,2-d]pyrimidin-4-one derivatives . These compounds are known for their diverse biological activities and are often used in the development of new drugs .
Synthesis Analysis
The synthesis of benzofuro[3,2-d]pyrimidin-4-one derivatives often involves an annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields .Chemical Reactions Analysis
The chemical reactions involving benzofuro[3,2-d]pyrimidin-4-one derivatives are diverse. One common reaction is the annulation reaction mentioned above . Other reactions may depend on the specific substituents present in the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The synthesis of benzofuro[3,2-d]pyrimidine derivatives involves various innovative techniques, including electroorganic synthesis and three-component, one-pot processes. Notably, electrochemical oxidation has been used to convert 3,4-dihydroxybenzoic acid and barbituric acid derivatives into benzofuro[3,2-d]pyrimidine derivatives with good yields and purity (Nematollahi & Goodarzi, 2002). Another efficient method involves a solvent-free, one-pot synthesis of new pyrimido[4,5-d]pyrimidine-2,4-diones, demonstrating the chemical versatility and potential for pharmaceutical development of these compounds (Bazgir et al., 2008).
Biological Activity
Benzofuro[3,2-d]pyrimidine derivatives exhibit a range of biological activities, making them promising candidates for drug development. They have been identified to possess anti-HIV, antibacterial, and fungicidal activities. These compounds have shown potential as antagonists of the neuropeptide S receptor, which could be significant in the treatment of allergies and various neurological disorders. Their antimicrobial and antifungal properties further highlight the therapeutic potential of these compounds (Xu Wei-ming, 2010; Vidule, 2011).
Fluorescence Properties
Among the benzofuro[3,2-d]pyrimidine derivatives, certain compounds have been synthesized and analyzed for their solid-state fluorescence properties. This aspect is particularly relevant for the development of new fluorescent markers and probes in biological research. One study highlighted that specific substitutions on the pyrimidine ring, such as amino and benzylamino groups, could significantly enhance the fluorescence intensity, offering new tools for scientific investigations (Yokota et al., 2012).
Wirkmechanismus
Benzofuro[3,2-d]pyrimidin-4-one derivatives have been studied for their biological activities. For instance, some derivatives have been found to inhibit the activity of Poly ADP ribose polymerase-1 (PARP-1), a protein involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . This makes them potential candidates for the development of anticancer drugs .
Zukünftige Richtungen
The future directions for research on “3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione” and similar compounds are likely to involve further exploration of their biological activities and potential applications in drug development . This could include more detailed studies on their mechanisms of action, as well as the development of more efficient synthesis methods .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 4-methylbenzaldehyde with 3-benzyl-2-hydroxybenzofuran-5-carboxylic acid, followed by cyclization with urea and acetic anhydride.", "Starting Materials": [ "3-benzyl-2-hydroxybenzofuran-5-carboxylic acid", "4-methylbenzaldehyde", "urea", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde with 3-benzyl-2-hydroxybenzofuran-5-carboxylic acid in the presence of sulfuric acid and ethanol to form 3-benzyl-2-(4-methylbenzylidene)benzofuran-5-carboxylic acid.", "Step 2: Cyclization of 3-benzyl-2-(4-methylbenzylidene)benzofuran-5-carboxylic acid with urea in the presence of sodium acetate and ethanol to form 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 3: Acetylation of 3-benzyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione with acetic anhydride in the presence of sulfuric acid and water to form the final product." ] } | |
CAS-Nummer |
892420-27-8 |
Molekularformel |
C25H20N2O3 |
Molekulargewicht |
396.446 |
IUPAC-Name |
3-benzyl-1-[(4-methylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H20N2O3/c1-17-11-13-19(14-12-17)15-26-22-20-9-5-6-10-21(20)30-23(22)24(28)27(25(26)29)16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI-Schlüssel |
PNKBWSYYPHGIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-[[(E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzoate](/img/structure/B2742532.png)

![N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742536.png)
![N-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2742540.png)
![3,3-Dimethyl-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]butan-1-one](/img/structure/B2742541.png)



![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2742551.png)


